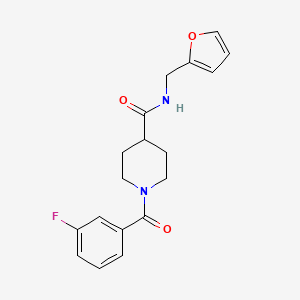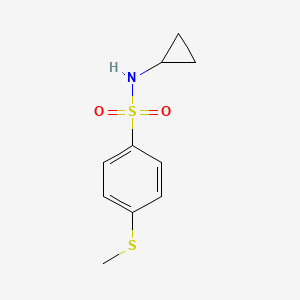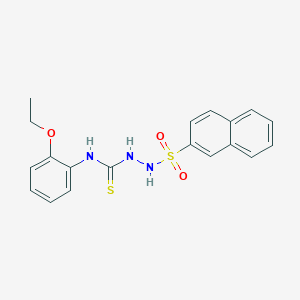![molecular formula C21H29N3O3 B4694192 ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)
ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate
Overview
Description
Ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate, also known as EMD 57283, is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Scientific Research Applications
Ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the proliferation of cancer cells by inducing G1 cell cycle arrest and apoptosis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues. In infectious disease research, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the replication of viruses, including HIV and HCV.
Mechanism of Action
The mechanism of action of ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, which are key regulators of inflammation and cancer. ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has also been shown to inhibit the activation of Akt, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects
ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of cytokine and chemokine production, and the inhibition of viral replication. In cancer cells, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to induce G1 cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In immune cells, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues. In viral infections, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit the replication of viruses by targeting viral proteins and host factors.
Advantages and Limitations for Lab Experiments
Ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has several advantages for lab experiments, including its high purity, stability, and solubility. ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 is also commercially available, which makes it easily accessible for researchers. However, ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has some limitations for lab experiments, including its relatively low potency and specificity. ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 has been shown to inhibit multiple signaling pathways, which may limit its specificity for certain diseases. ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 also has a relatively low potency compared to other drugs in its class, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 research, including the development of more potent and specific analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in preclinical and clinical studies. The development of more potent and specific analogs of ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate 57283 may improve its therapeutic potential and reduce its limitations. The investigation of its pharmacokinetics and pharmacodynamics may provide insights into its absorption, distribution, metabolism, and excretion, as well as its mechanism of action and toxicity. The evaluation of its efficacy in preclinical and clinical studies may provide evidence for its therapeutic potential in various diseases.
properties
IUPAC Name |
ethyl 7,8-dimethyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-27-21(25)18-14-23-19-16(3)15(2)6-7-17(19)20(18)22-8-5-9-24-10-12-26-13-11-24/h6-7,14H,4-5,8-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQQJRGQQZCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCN3CCOCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4694110.png)

![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)
![4-(3-methyl-1-piperidinyl)-7-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4694148.png)

![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)
![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)

![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4694193.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694198.png)

![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)